molecular formula C15H23NO3 B8363604 Tert-butyl (3-(2-(hydroxymethyl)phenyl)propyl)carbamate

Tert-butyl (3-(2-(hydroxymethyl)phenyl)propyl)carbamate

Cat. No. B8363604
M. Wt: 265.35 g/mol
InChI Key: DUNMNIMCHPDQDL-UHFFFAOYSA-N
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Patent
US09273040B2

Procedure details

A solution of 33-3 (0.987 g, 3.19 mmol) in MeOH (32 ml) was treated with Pd/C (0.339 g, 0.319 mmol) under an atmosphere of nitrogen in a three-necked round bottomed flask. The vessel was then briefly evacuated, then backfilled with a balloon containing Hydrogen gas. The reaction was stirred at RT for 2 hours, then filtered through celite, washed with MeOH, followed by dichloromethane. Filtrate was concentrated in vacuo and purified by reverse phase chromatography (C18 column, 5-95% MeCN in water with 0.1% TFA) to yield 33-4.
Name
Quantity
0.987 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
0.339 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1/[CH:9]=[CH:10]/[CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16]>CO.[Pd]>[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18]

Inputs

Step One
Name
Quantity
0.987 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)/C=C/CNC(OC(C)(C)C)=O
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Name
Quantity
0.339 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was then briefly evacuated
ADDITION
Type
ADDITION
Details
containing Hydrogen gas
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by reverse phase chromatography (C18 column, 5-95% MeCN in water with 0.1% TFA)
CUSTOM
Type
CUSTOM
Details
to yield 33-4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC1=C(C=CC=C1)CCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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